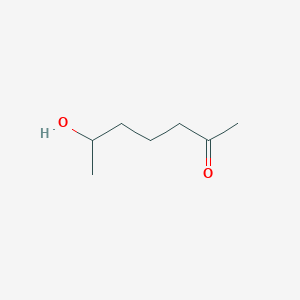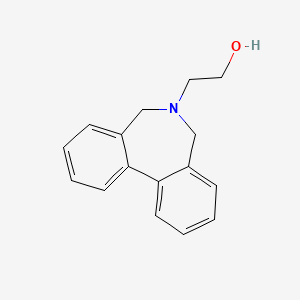
3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 4 positions and a tetrazole ring at the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5-aminotetrazole.
Amide Formation: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 5-aminotetrazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its tetrazole ring can mimic carboxylic acids, making it a valuable tool in the design of enzyme inhibitors.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 3,4-dimethoxy-N-(pyrimidin-2-yl)benzamide
- 3,4-dimethoxy-N-(5-(4-nitrophenylsulfonyl)-1,3-thiazol-2-yl)benzamide
Comparison: Compared to similar compounds, 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide stands out due to its unique combination of methoxy and tetrazole functionalities. This combination enhances its potential as an enzyme inhibitor and broadens its applicability in various fields of research and industry.
Eigenschaften
CAS-Nummer |
380623-95-0 |
|---|---|
Molekularformel |
C10H11N5O3 |
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O3/c1-17-7-4-3-6(5-8(7)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16) |
InChI-Schlüssel |
PHHFVGPXZKMDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)





![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)




![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
